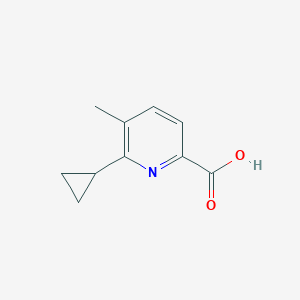

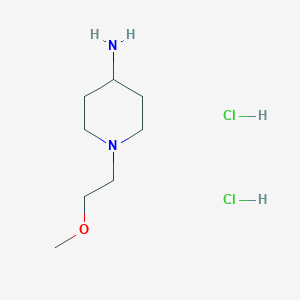

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrazine derivatives are synthesized through various methods. One common method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which is widely used to synthesize esters and lactones .Molecular Structure Analysis

Pyrazine derivatives are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .Scientific Research Applications

Glomerular Filtration Rate Measurement

Hydrophilic pyrazine derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide, have been evaluated for their use as fluorescent tracer agents in real-time point-of-care monitoring of the glomerular filtration rate (GFR). These compounds exhibit favorable physicochemical properties and renal clearance profiles, comparable to traditional GFR agents like iothalamate. Their low plasma protein binding and unaffected plasma clearance upon tubular secretion pathway blockage with probenecid indicate their potential for clinical translation as GFR tracer agents (Rajagopalan et al., 2011).

Antimycobacterial Activity

N-Phenylpyrazine-2-carboxamide derivatives, closely related to this compound, have shown significant in vitro activity against Mycobacterium tuberculosis. These compounds demonstrate a broad spectrum of antimycobacterial activity, highlighting the potential for developing new antituberculous agents from pyrazine-carboxamide derivatives. The exploration of substituents on the pyrazine and phenyl cores has led to derivatives with enhanced antimycobacterial efficacy and reduced cytotoxicity, offering insights into new therapeutic strategies (Zítko et al., 2013).

Oxidative Degradation Mechanism Study

The oxidative degradation mechanisms of pyrazine antiviral drugs, including derivatives similar to this compound, have been investigated. These studies employ electrochemical analyses and density functional theory calculations to understand how the pyrazine moiety interacts with electrogenerated superoxide radical anions. Such research provides valuable insights into designing pyrazine derivatives with improved stability and efficacy for antiviral applications, including potential treatments for COVID-19 (Nakayama & Honda, 2021).

Bioconversion for Antituberculous Agents

This compound and its derivatives serve as precursors in the synthesis of new antituberculous agents. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using specific microbial strains demonstrates the potential for efficient synthesis of valuable compounds for treating tuberculosis. This approach highlights the integration of biotechnological methods into the drug development process, offering sustainable and innovative pathways to produce antituberculous agents (Wieser et al., 1997).

Mechanism of Action

Target of Action

It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with pyrazine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(16,8-2-3-8)7-14-10(15)9-6-12-4-5-13-9/h4-6,8,16H,2-3,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYRXLYQBYONKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC=CN=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)